Ethyl Cyclopropylcarboxylate-d4

Description

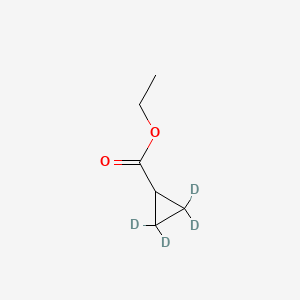

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2,3,3-tetradeuteriocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDOSDVZPSGLFZ-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])C(=O)OCC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747753 | |

| Record name | Ethyl (2,2,3,3-~2~H_4_)cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927810-77-3 | |

| Record name | Ethyl (2,2,3,3-~2~H_4_)cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Characterization and Structural Analysis of Ethyl Cyclopropylcarboxylate D4

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation of organic molecules. In the context of isotopically labeled compounds like Ethyl Cyclopropylcarboxylate-d4, NMR is particularly crucial for confirming the precise location of deuterium (B1214612) atoms and assessing the isotopic purity.

Deuterium (²H or D) NMR spectroscopy is a direct and effective method for the analysis of highly deuterium-enriched compounds. sigmaaldrich.com For this compound, with the molecular formula C₆H₆D₄O₂, ²H NMR spectra provide unambiguous evidence of the deuterium positions. lgcstandards.com The chemical shifts in a ²H NMR spectrum are nearly identical to those in a ¹H NMR spectrum for the same molecular environment, allowing for straightforward spectral interpretation. sigmaaldrich.com The presence of signals corresponding to the deuterated cyclopropyl (B3062369) ring confirms the successful isotopic labeling at these specific sites.

The isotopic purity, or the percentage of deuterium enrichment, can be quantified by comparing the integral intensities of the residual proton signals in the ¹H NMR spectrum with the corresponding signals in the spectrum of the unlabeled compound. nih.gov For highly deuterated compounds where residual proton signals are weak, quantitative ²H NMR can be employed. sigmaaldrich.com The relative integration of the deuterium signals, calibrated against a known standard, provides a precise measure of the deuterium incorporation. sigmaaldrich.com

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.1 | q | -OCH₂CH₃ |

| ¹H | ~1.2 | t | -OCH₂CH₃ |

| ¹H | ~1.5 | m | -CH- (residual) |

| ¹H | ~0.8 | m | -CH₂- (residual) |

| ²H | ~1.5 | m | -CD- |

| ²H | ~0.8 | m | -CD₂- |

| Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. |

Quantitative NMR (qNMR) is a robust analytical technique for monitoring the progress of chemical reactions and determining product yield without the need for chromatographic separation. nih.govrptu.de This method relies on the principle that the signal area in an NMR spectrum is directly proportional to the number of nuclei, allowing for the determination of the molar ratio of components in a mixture. fujifilm.com

In the synthesis of this compound, qNMR can be employed to track the consumption of starting materials and the formation of the product in real-time. uib.no By introducing an internal standard with a known concentration, the absolute concentration of both reactants and products can be determined at various time points throughout the reaction. This provides valuable kinetic data and helps in optimizing reaction conditions. The final product yield can be accurately calculated from the qNMR spectrum of the crude reaction mixture, offering a significant advantage over traditional methods that require isolation and purification. nih.gov The accuracy of qNMR is enhanced by using high-field NMR spectrometers (e.g., 400 MHz or higher) to achieve better sensitivity and resolution. fujifilm.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Isotopic Content

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the molecular identity and isotopic content of a compound by providing highly accurate mass measurements. measurlabs.com Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov

For this compound, HRMS is used to determine its exact molecular mass, which is calculated based on the precise masses of its constituent isotopes (C, H, D, O). The experimentally measured mass should be in close agreement with the theoretically calculated mass for the molecular formula C₆H₆D₄O₂. This high mass accuracy provides strong evidence for the compound's identity. filab.fr

Furthermore, HRMS is instrumental in analyzing the isotopic distribution of the molecule. The mass spectrum will exhibit a characteristic isotopic pattern reflecting the presence of four deuterium atoms. The relative intensities of the M, M+1, M+2, etc., peaks can be compared to the theoretical distribution calculated for the desired level of deuteration, thus confirming the isotopic enrichment. measurlabs.comumb.edu The ability of HRMS to resolve ions with very close mass-to-charge ratios is essential for separating the deuterated compound from any residual unlabeled or partially labeled species. umb.edu

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₆D₄O₂ |

| Theoretical Exact Mass | 118.1058 |

| Measured Exact Mass | Typically within a few ppm of the theoretical value |

| Isotopic Signature | Characteristic pattern for a compound containing four deuterium atoms |

| Note: The measured exact mass will be determined experimentally. |

Vibrational Spectroscopy (e.g., ATR-FTIR) for Functional Group Analysis and Intermediate Characterization

Vibrational spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a rapid and non-destructive technique used to identify functional groups within a molecule. researchgate.net It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups. researchgate.net

The ATR-FTIR spectrum of this compound will display characteristic absorption bands confirming the presence of its key functional groups. A strong absorption band is expected in the region of 1700-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. libretexts.orgmdpi.com The presence of C-O stretching vibrations, typically in the 1000-1300 cm⁻¹ region, further confirms the ester functionality. libretexts.org The spectrum will also show C-H stretching vibrations from the ethyl group and any residual C-H bonds on the cyclopropyl ring. ucdavis.edu The C-D stretching vibrations will appear at lower frequencies (around 2100-2200 cm⁻¹) compared to C-H stretches due to the heavier mass of deuterium. The presence and position of these C-D bands provide additional confirmation of successful deuteration.

During the synthesis, ATR-FTIR can be used for in-situ monitoring to characterize reaction intermediates. ucdavis.edu By observing the appearance and disappearance of specific vibrational bands, one can follow the conversion of functional groups and gain insights into the reaction mechanism.

Table 3: Key ATR-FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (ethyl group) |

| ~2200 | Weak-Medium | C-D stretch (cyclopropyl ring) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

| Note: These are approximate values and can be influenced by the molecular environment. |

Advanced Analytical Techniques for Purity and Isomeric Determination

Beyond the primary spectroscopic methods, a range of advanced analytical techniques are employed to ensure the comprehensive characterization of this compound, focusing on its purity and the potential for isomeric impurities.

Gas Chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is a powerful technique for assessing the chemical purity of the compound. GC separates volatile compounds based on their boiling points and interactions with the stationary phase, allowing for the detection and quantification of any impurities.

For the determination of isomeric purity, particularly distinguishing between potential stereoisomers if chiral centers are present or created during synthesis, chiral chromatography techniques are essential. Chiral GC or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can separate enantiomers or diastereomers, ensuring the isomeric integrity of the final product. While this compound itself is not chiral, these techniques would be critical if any chiral reagents or catalysts were used in its synthesis, which could lead to the formation of isomeric byproducts. The isomeric ratio can also be determined by ¹H NMR spectroscopy by analyzing the integration of signals corresponding to the different isomers.

Mechanistic Investigations and Kinetic Isotope Effect Studies in Deuterated Cyclopropylcarboxylate Chemistry

Probing Reaction Mechanisms through Deuterium (B1214612) Labelingchem-station.comnih.govnih.gov

Deuterium labeling is a cornerstone technique in physical organic chemistry for unraveling reaction mechanisms. By introducing deuterium atoms at specific positions within a molecule, chemists can track the fate of these atoms throughout a chemical transformation, providing invaluable insights into bond-breaking and bond-forming events. chem-station.com In the context of Ethyl Cyclopropylcarboxylate-d4, where the four hydrogens on the cyclopropyl (B3062369) ring are replaced with deuterium, this labeling enables a detailed examination of reactions involving the cyclopropane (B1198618) moiety.

The use of deuterium-labeled compounds is particularly effective for studying reaction mechanisms and can even be used to enhance the metabolic stability of drugs. acs.org The underlying principle is that the substitution of hydrogen with deuterium has a minimal impact on the fundamental chemical properties of a compound but can lead to a discernible kinetic isotope effect (KIE). chem-station.com This effect is instrumental in identifying the rate-determining steps of a reaction.

Analysis of Kinetic Isotope Effects (KIEs) on Reaction Rates and Pathwayswikipedia.orgrsc.org

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org It is formally defined as the ratio of the rate constant for the reaction with the lighter isotope (kL) to the rate constant for the reaction with the heavier isotope (kH). The C-D bond is more stable than the C-H bond, meaning its cleavage occurs more slowly. nih.gov This difference in bond strength and vibrational frequency is the primary origin of the KIE. wikipedia.orgnih.gov

In the study of reactions involving this compound, the KIE can reveal whether the C-D bonds on the cyclopropyl ring are broken or formed in the rate-determining step. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-limiting step, and these effects are typically significant (kH/kD values of 2-7). core.ac.uk Conversely, a secondary KIE occurs when the bond to the labeled atom is not broken in the rate-determining step, leading to much smaller rate changes (kH/kD values typically between 0.7 and 1.5). wikipedia.orgyoutube.com These secondary effects can still provide crucial information about changes in hybridization or the steric environment of the labeled position during the reaction. For instance, secondary KIEs have been instrumental in distinguishing between SN1 and SN2 nucleophilic substitution mechanisms. wikipedia.org

| KIE Type | Description | Typical kH/kD Value | Mechanistic Insight |

| Primary KIE | Bond to the isotope is broken in the rate-determining step. | 2 - 7 | Indicates direct involvement of the labeled position in the slowest step of the reaction. |

| Secondary KIE | Bond to the isotope is not broken in the rate-determining step. | 0.7 - 1.5 | Provides information about changes in the chemical environment (e.g., hybridization) at the labeled position. |

Deuterium Exchange Dynamics in Catalytic Transformationsrsc.org

In catalytic reactions, deuterium labeling can shed light on the interaction between the substrate and the catalyst. rsc.org For instance, studies on the reaction of cyclopropane and deuterium over supported metal catalysts have shown that the patterns of isotopic propanes formed vary significantly with the metal used. rsc.org This provides information about the types of adsorbed intermediates involved in the reaction mechanisms.

Furthermore, evidence of dual-function catalysis has been observed, where different parts of the catalyst are responsible for different reaction steps. For example, in reactions with an iridium/alumina (B75360) catalyst, deuterium exchange was found to occur on the alumina support, while the ring-opening of the cyclopropane occurred on the iridium metal. rsc.org Similar studies with this compound could reveal intricate details about how the ester and the cyclopropyl ring interact with catalytic surfaces and how deuterium exchange occurs during these transformations. The rate of hydrogen-deuterium exchange reactions can be significantly influenced by the catalyst used. mit.edu

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to examine the mechanistic details of chemical reactions at a molecular level. These theoretical approaches complement experimental studies by providing insights into transient species like transition states, which are often difficult to observe directly. core.ac.uk

Density Functional Theory (DFT) Studies of Reaction Energetics and Transition Stateswikipedia.orgrsc.org

Density Functional Theory (DFT) has become a valuable tool for investigating the mechanisms of organic reactions. researchgate.netresearchgate.net DFT calculations can be used to model the potential energy surface of a reaction, allowing for the determination of the energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For reactions involving this compound, DFT calculations can be employed to:

Calculate the activation energies for different proposed reaction pathways.

Determine the geometries of transition states, providing a snapshot of the bond-breaking and bond-forming processes.

Predict theoretical KIEs, which can then be compared with experimental values to validate a proposed mechanism.

The accuracy of DFT calculations in predicting reaction barriers and KIEs has been a subject of extensive research. While some functionals may struggle to accurately describe transition states for certain reaction types, continuous advancements in computational methods are improving their predictive power. researchgate.netic.ac.uk

Computational Prediction of Stereochemical Outcomes in Cyclopropanationrsc.org

Computational methods are increasingly being used to predict the stereochemical outcomes of reactions, such as cyclopropanation. chemrxiv.org By modeling the interactions between the reactants and the catalyst, it is possible to understand the factors that control the diastereoselectivity and enantioselectivity of these transformations.

Recent work has demonstrated the use of mechanism-based, multi-state computational design to engineer biocatalysts for cyclopropanation with tailored stereoselectivity. chemrxiv.org These approaches can predict whether the resulting cyclopropane will have a trans or cis configuration and can be extended to design catalysts that favor the formation of a specific stereoisomer. For deuterated substrates like this compound, these computational models can help predict how the isotopic labeling might influence the stereochemical course of the reaction.

Understanding Deuterium's Influence on Thermodynamic Stability and Bond Strengthswikipedia.org

The substitution of hydrogen with deuterium can have a measurable effect on the thermodynamic properties of a molecule. nih.gov These effects stem from the differences in the zero-point vibrational energies of C-H and C-D bonds. The C-D bond has a lower zero-point energy, making it stronger and more stable than a C-H bond. nih.gov

This increased stability can influence various thermodynamic parameters:

Bond Strengths: The C-D bond is stronger than the C-H bond by approximately 1.2-1.5 kcal/mol. nih.gov This difference is a key factor contributing to the kinetic isotope effect.

Thermodynamic Stability: Deuterated compounds are generally more thermodynamically stable than their non-deuterated counterparts. nih.gov This can affect equilibrium constants for reversible reactions. For example, in protic ionic liquids, deuteration of the ethyl groups in the cation has been shown to significantly shift the equilibrium towards a more static state. researchgate.net

Hydrogen Bonding: Deuterium substitution can also affect the strength of hydrogen bonds. While deuteration often weakens hydrogen bonds in many systems, in the case of water, it can lead to stronger hydrogen bonds. aps.org The influence of deuteration on intermolecular interactions involving the ester group of this compound could be a subject of further investigation. Studies on cytochrome c have shown that the reduction thermodynamics are sensitive to solvent H/D isotope effects, indicating that solvation and hydrogen bonding play a crucial role. nih.gov

Strategic Applications of Ethyl Cyclopropylcarboxylate D4 in Modern Organic Synthesis

Utilization as a Stereospecific Building Block in Complex Molecule Synthesis

The rigid, three-dimensional structure of the cyclopropane (B1198618) ring makes it a desirable motif in the design of complex molecules with specific spatial orientations. The introduction of deuterium (B1214612) atoms onto this scaffold, as in Ethyl Cyclopropylcarboxylate-d4, adds another layer of control for chemists. While direct stereospecific syntheses employing this compound are an area of ongoing research, the principles of stereoselective cyclopropane synthesis provide a clear framework for its potential applications.

Furthermore, biocatalytic approaches using engineered enzymes have shown remarkable success in the stereoselective synthesis of cyclopropane derivatives. nih.govwpmucdn.comnih.gov These enzymatic transformations offer a green and efficient alternative to traditional chemical methods, often proceeding with high enantio- and diastereoselectivity. The application of such biocatalysts to deuterated substrates like this compound could unlock new pathways to chiral, deuterated cyclopropyl (B3062369) building blocks, which are highly sought after in medicinal chemistry for creating novel therapeutic agents with enhanced properties. The ability to control the stereochemistry of the cyclopropane ring is crucial, as different stereoisomers of a drug can have vastly different pharmacological effects.

Precursor for the Derivatization of Cyclopropyl Carboxylic Acids, Amines, and Related Scaffolds

One of the most direct and valuable applications of this compound is its role as a precursor for a variety of deuterated cyclopropyl derivatives. The ester functionality serves as a versatile handle for chemical transformations, allowing for the synthesis of key deuterated synthons.

The hydrolysis of this compound provides direct access to Cyclopropylcarboxylic acid-d4. This deuterated carboxylic acid is a valuable intermediate in its own right, serving as a building block for more complex molecules, including active pharmaceutical ingredients (APIs). The presence of deuterium can significantly alter the metabolic profile of a drug, often leading to improved pharmacokinetic properties. nih.gov

Furthermore, through a series of well-established synthetic transformations, the ester can be converted into Cyclopropylamine-d4. This is typically achieved by first converting the carboxylic acid (obtained from the ester) into an acyl azide (B81097) via a Curtius rearrangement, which then thermally rearranges to the isocyanate, followed by hydrolysis to the amine. Deuterated cyclopropylamines are important pharmacophores found in a number of bioactive molecules. The ability to introduce a deuterated cyclopropylamine (B47189) group can be a key strategy in drug discovery programs aimed at optimizing metabolic stability.

The following table summarizes the key derivatives accessible from this compound:

| Starting Material | Key Transformation | Product | Significance |

| This compound | Hydrolysis | Cyclopropylcarboxylic acid-d4 | Precursor for APIs and other derivatives |

| Cyclopropylcarboxylic acid-d4 | Curtius Rearrangement | Cyclopropylamine-d4 | Important pharmacophore in medicinal chemistry |

Development of Novel Synthetic Reagents and Intermediates

The utility of this compound extends beyond its direct conversion to acids and amines. The resulting deuterated cyclopropyl building blocks can be further elaborated into novel synthetic reagents and intermediates. For instance, deuterated cyclopropyl carboxylic acids can be activated and coupled with a variety of nucleophiles to generate a library of deuterated amides, esters, and ketones.

These second-generation intermediates, bearing the deuterated cyclopropane motif, can then be used in more complex synthetic sequences. For example, a deuterated cyclopropyl ketone could serve as a substrate for a Baeyer-Villiger oxidation to introduce an oxygen atom adjacent to the ring, or it could undergo a Wittig reaction to form a deuterated vinyl cyclopropane. The development of such novel deuterated reagents expands the toolbox available to synthetic chemists, enabling the construction of intricately functionalized and isotopically labeled molecules. The kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than a C-H bond, can be strategically employed to direct the regioselectivity of certain reactions, leading to novel synthetic outcomes. ucsb.edu

Role in the Creation of Specialty Chemicals and Functional Materials

The incorporation of deuterated cyclopropane moieties, derived from this compound, has shown promise in the development of specialty chemicals and functional materials. A notable example is in the field of materials science, specifically in the creation of compounds with aggregation-induced emission (AIE) properties.

A recent study demonstrated that the incorporation of a trans-dual deuterated cyclopropane unit into a tetraphenylethylene (B103901) core led to a material with enhanced AIE effects compared to its non-deuterated counterpart. nih.gov The rigid and sterically defined nature of the deuterated cyclopropane ring is thought to restrict intramolecular rotation in the aggregated state, leading to stronger fluorescence. This finding opens up new avenues for the design of advanced optical materials for use in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

In the realm of specialty chemicals, the most significant application lies in the synthesis of deuterated pharmaceuticals. The substitution of hydrogen with deuterium at strategic positions in a drug molecule can slow down its metabolism, leading to a longer half-life, reduced dosing frequency, and potentially fewer side effects. nih.gov The FDA approval of deuterated drugs has validated this approach, and this compound serves as a key starting material for introducing the beneficial deuterated cyclopropyl group into new drug candidates.

Research Applications in Biological and Biochemical Sciences Utilizing Deuterated Cyclopropylcarboxylates

Application in Metabolic Pathway Elucidation and Flux Analysis

The use of stable isotopes like deuterium (B1214612) is fundamental to modern metabolic research. By introducing labeled compounds into a biological system, scientists can trace the transformation of molecules, identify novel metabolic pathways, and quantify the rate of metabolic reactions, known as flux analysis.

Deuterated compounds are invaluable for studying metabolism and enzyme kinetics primarily through the "kinetic isotope effect" (KIE). nih.govnih.gov The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its heavier isotopes. Since the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve breaking this bond will proceed more slowly for the deuterated compound. nih.gov This principle is exploited to determine if C-H bond cleavage is a rate-limiting step in an enzymatic reaction. nih.govnih.gov

In the context of Ethyl Cyclopropylcarboxylate-d4, the deuterium atoms on the cyclopropyl (B3062369) ring can be used to probe enzymatic reactions involving this moiety. If an enzyme-catalyzed reaction involves the cleavage of a C-D bond on the cyclopropyl ring, the reaction rate will be slower compared to the non-deuterated Ethyl Cyclopropylcarboxylate. This observable difference in reaction velocity provides direct evidence for the reaction mechanism and helps identify the rate-determining step. nih.govsymeres.com This technique has been widely applied in the study of enzymes like Cytochrome P450s and Monoamine Oxidases to understand how they process substrates. nih.govnih.gov

| Principle | Application | Information Gained |

|---|---|---|

| Kinetic Isotope Effect (KIE) | Comparing reaction rates of deuterated vs. non-deuterated substrates. nih.gov | Identifies whether C-H bond cleavage is the rate-limiting step of an enzyme-catalyzed reaction. nih.govnih.gov |

| Metabolic Tracing | Introducing a deuterated compound into a biological system and tracking its conversion into various metabolites using mass spectrometry. symeres.com | Elucidates metabolic pathways and demonstrates the bioavailability and metabolic fate of a compound. symeres.com |

Role in Quantitative Proteomics and Metabolomics Research

Quantitative analysis in proteomics (the study of proteins) and metabolomics (the study of metabolites) relies on accuracy and precision. Stable isotope-labeled compounds are the gold standard for achieving this. symeres.com

This compound is ideally suited for use as a stable isotope labeled (SIL) internal standard in quantitative assays using mass spectrometry (MS). symeres.com In this application, a known quantity of the deuterated standard is added to a biological sample (e.g., plasma or tissue homogenate) before processing. The sample then undergoes extraction and analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Because the deuterated standard is chemically identical to the non-deuterated analyte of interest, it experiences the same processing effects, such as degradation or loss during sample preparation and variations in ionization efficiency within the mass spectrometer. However, the mass spectrometer can easily distinguish between the analyte and the heavier deuterated standard. By comparing the signal intensity of the analyte to that of the known amount of the internal standard, researchers can calculate the absolute concentration of the analyte with very high precision and accuracy. symeres.com This method is crucial for applications ranging from determining the concentration of a drug metabolite in blood to quantifying changes in endogenous metabolites in disease states. symeres.comnih.gov

Investigation of Molecular Interactions in Biological Systems

Understanding how a molecule binds to a biological target, such as an enzyme or receptor, is critical for drug discovery and molecular biology. While this compound itself is primarily used in tracing and quantification, its core cyclopropyl structure is of great interest in molecular interaction studies.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. tandfonline.comtandfonline.com This method is widely used to understand how potential drugs or substrates, including cyclopropane (B1198618) derivatives, fit into the active site of an enzyme. tandfonline.comrsc.orgnih.gov

For example, a study on inhibitors for human serine racemase (hSR), an enzyme implicated in neurological diseases, used molecular docking to investigate how a series of cyclopropane dicarboxylic acid derivatives bind to the enzyme's active site. tandfonline.comtandfonline.com The researchers docked the cyclopropane compounds into different conformations of the hSR enzyme to predict their binding affinity and orientation. tandfonline.com The results showed that some cyclopropane derivatives could fit well within the binding pocket, forming key hydrogen bonds with amino acid residues like Ser83, Ser84, and Arg135, similar to known inhibitors. tandfonline.com However, the study also found a lack of clear correlation between the predicted docking scores and the experimentally measured inhibitory activity, highlighting the complexity of molecular recognition. tandfonline.comtandfonline.com Such studies are crucial for the rational design of more potent and specific enzyme inhibitors. tandfonline.com

| Compound | Target Enzyme Conformation | Predicted Binding Affinity (Docking Score) | Key Predicted Interactions |

|---|---|---|---|

| Cyclopropane-1,1-dicarboxylic acid (Compound 4) | Closed | Favorable | Hydrogen bonds with Ser83, Ser84, Asn86, Arg135. tandfonline.com |

| Cyclopropane-1,1-dicarboxylic acid monomethyl ester (Compound 5) | Closed | Less Favorable | Different orientation in the binding site compared to Compound 4. tandfonline.com |

| Cyclopropane-1,2-dicarboxylic acid derivatives (Compounds 6 & 7) | Closed | No docking poses found | N/A |

| Cyclopropane-1,2-dicarboxylic acid derivatives (Compounds 6 & 7) | Intermediate & Open | Poor | Predicted to bind but with worse scores compared to known inhibitors. tandfonline.com |

Biochemical Pathway Modulation Studies (e.g., Ethylene (B1197577) Biosynthesis)

The use of isotopically labeled compounds, particularly those substituted with deuterium, is a powerful technique for elucidating complex biochemical pathways. In the realm of plant biology, understanding the biosynthesis of the gaseous hormone ethylene is of significant agricultural and economic importance, as it regulates processes such as fruit ripening, senescence, and stress responses. While direct research on this compound in ethylene biosynthesis is not extensively documented in publicly available literature, the principles of using deuterated cyclopropane derivatives as metabolic probes are well-established, particularly through studies involving the ethylene precursor, 1-aminocyclopropane-1-carboxylic acid (ACC).

The ethylene biosynthesis pathway in higher plants primarily involves the conversion of S-adenosyl-L-methionine (SAM) to ACC by ACC synthase (ACS), followed by the oxidation of ACC to ethylene by ACC oxidase (ACO). rsc.orgfrontiersin.org The study of this pathway has been greatly facilitated by the use of labeled compounds to trace metabolic fates and understand enzymatic mechanisms.

Selectively deuterated analogs of ACC have been synthesized to investigate the stereochemistry and mechanism of the enzymatic reactions catalyzed by ACS and ACO. unl.pt For instance, the enzymatic conversion of ACC to ethylene involves the cleavage of the cyclopropane ring. By using deuterated ACC, researchers can track the fate of specific hydrogen atoms during this process, providing insights into the enzyme's mode of action. unl.ptumich.edu

The rationale for using deuterated compounds like this compound in such studies lies in the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, leading to a slower rate of reactions that involve the cleavage of a C-D bond compared to a C-H bond. By comparing the metabolic processing of a deuterated compound with its non-deuterated counterpart, scientists can infer whether a particular C-H bond is broken in the rate-determining step of a metabolic pathway.

While Ethyl Cyclopropylcarboxylate itself is not a direct precursor in the main ethylene biosynthesis pathway, its structural similarity to ACC suggests potential applications as a modulator or a probe. It could potentially act as a competitive inhibitor for enzymes in the pathway, such as ACC oxidase, due to its cyclopropane ring structure. The introduction of deuterium atoms in this compound would allow researchers to conduct detailed mechanistic studies of such potential interactions.

Future Directions and Emerging Research Frontiers for Ethyl Cyclopropylcarboxylate D4

Development of Next-Generation Stereoselective Deuteration Methodologies

The synthesis of deuterated compounds with precise control over the spatial arrangement of deuterium (B1214612) atoms (stereoselectivity) is a major challenge and a key area of future research. nih.gov For molecules like Ethyl Cyclopropylcarboxylate-d4, where the cyclopropane (B1198618) ring contains chiral centers, the development of methods to selectively introduce deuterium into specific stereoisomers is highly desirable.

Current research is moving beyond traditional methods towards more sophisticated and selective techniques. rsc.org A significant emerging area is biocatalysis, which utilizes enzymes to perform highly selective chemical transformations. nih.gov Enzymes, such as those dependent on nicotinamide (B372718) cofactors, can facilitate asymmetric deuteration of C=O, C=N, and C=C bonds with near-perfect chemo-, stereo-, and isotopic selectivity under mild, ambient conditions. nih.gov This approach could enable the synthesis of specific enantiomers or diastereomers of deuterated cyclopropanes, which are valuable for studying stereospecific interactions in biological systems. wiley-vch.de

Another promising frontier is the advancement of continuous flow methodologies. rsc.orgrsc.org A site- and stereoselective deuterium labeling method for carbohydrates has been developed using a Ruthenium-on-carbon (Ru/C) catalyst under continuous flow conditions. rsc.orgrsc.org This technique not only improves the efficiency and scalability of deuteration but also enhances sustainability by reducing energy and material waste. rsc.org Adapting such continuous flow systems for the synthesis of deuterated cyclopropanes could provide a scalable and cost-effective route to these valuable research tools.

Future research will likely focus on:

Enzyme Engineering: Modifying enzymes to accept a wider range of substrates, including cyclopropane derivatives, for asymmetric deuteration.

Cofactor Recycling Systems: Developing efficient systems for recycling isotopically-labeled cofactors like [4-²H]-NADH to make biocatalytic deuteration more economically viable. nih.gov

Expanding Flow Chemistry: Broadening the application of continuous flow deuteration to a wider array of organic molecules, optimizing catalyst dispersion and contact time to maximize deuterium incorporation while maintaining high selectivity. rsc.org

| Methodology | Key Features | Potential Advantages for this compound | References |

|---|---|---|---|

| Biocatalysis (e.g., using reductases) | High chemo-, regio-, stereo-, and isotopic selectivity; Mild reaction conditions. | Synthesis of specific chiral isomers of deuterated cyclopropanes. | nih.gov |

| Continuous Flow Catalysis (e.g., Ru/C) | Scalable, sustainable, improved efficiency, reduced waste. | Cost-effective, large-scale production of deuterated building blocks. | rsc.orgrsc.org |

| Asymmetric Hydrogen Isotope Exchange (HIE) | Post-synthetic deuteration of existing chiral molecules. | Potential to deuterate complex cyclopropane-containing molecules stereoselectively. | nih.gov |

Integration of Machine Learning and Artificial Intelligence in Deuterated Compound Design

A hybrid quantum-classical computational approach has been described for designing deuterated organic light-emitting diode (OLED) emitters. researchgate.net This method uses classical quantum chemistry to generate a dataset for training an ML model, which then predicts the quantum efficiency of various deuterated forms of a molecule. researchgate.net Such an approach could be adapted to predict the properties of molecules containing the this compound scaffold, guiding synthetic efforts toward compounds with desired characteristics.

The future integration of AI in this field includes:

Inverse Design: Developing generative AI models that not only predict properties but also propose novel deuterated structures with optimized characteristics from the ground up. technologynetworks.comyoutube.com

Reaction Prediction: Using ML to predict the outcomes and optimal conditions for complex deuteration reactions, reducing the need for extensive empirical screening of catalysts and reagents. google.com

Autonomous Discovery: Creating closed-loop systems where AI algorithms design molecules, predict their properties and synthetic routes, and control robotic platforms to perform the synthesis and testing, radically accelerating the discovery cycle. mdpi.comyoutube.com

| AI/ML Application | Description | Relevance to Deuterated Compounds | References |

|---|---|---|---|

| Property Prediction | Models (e.g., Graph Neural Networks) are trained on existing data to predict physicochemical and biological properties. | Predicts how deuteration affects stability, pharmacokinetics, and material properties. | benthamdirect.comresearchgate.net |

| Generative Modeling | AI generates new molecular structures based on desired property profiles. | Designs novel deuterated molecules like this compound analogs for specific applications. | technologynetworks.comyoutube.com |

| Synthesis Planning | AI proposes viable synthetic routes for target molecules. | Identifies efficient pathways for synthesizing complex deuterated compounds. | youtube.comgoogle.com |

| Autonomous Platforms | Integration of AI with robotic systems for a closed-loop design-build-test-learn cycle. | Accelerates the discovery and optimization of new deuterated materials and drug candidates. | mdpi.com |

Exploration of Novel Catalytic Systems for Efficient Deuterium Incorporation

The development of new catalysts is crucial for improving the efficiency, selectivity, and environmental friendliness of deuteration reactions. researchgate.net Future research is focused on moving beyond traditional catalysts to novel systems that operate under milder conditions, tolerate a wider range of functional groups, and utilize more accessible deuterium sources like deuterium oxide (D₂O). chemrxiv.orgacs.org

Recent breakthroughs include:

Supported Iridium Nanoparticles: A novel catalyst based on supported iridium nanoparticles has been shown to enable the selective deuteration of arenes and heteroarenes under mild conditions using deuterated benzene (B151609) (C₆D₆) as the deuterium source. chemrxiv.org This system exhibits high chemo- and regioselectivity, avoiding common side reactions. chemrxiv.org

Iron Single-Atom Catalysts: An atomically dispersed iron-phosphorus (Fe–P) pair-site catalyst has been developed for the highly efficient and regioselective deuteration of (hetero)arenes using D₂O. acs.org This low-cost and environmentally friendly system is particularly advantageous, as it shows high tolerance to functional groups that typically poison metal catalysts. acs.org

Boron Cluster Electrocatalysis: An electrocatalytic strategy using boron clusters has been demonstrated for the rapid deuteration of C(sp³)–H bonds under mild conditions. bohrium.com This method uses the boron cluster to mediate hydrogen-atom transfer, achieving broad substrate compatibility and high deuterium incorporation in complex molecules. bohrium.com

Cooperative Acid/Base Catalysis: A system using a Lewis acid (B(C₆F₅)₃) and a Brønsted base co-catalyst has been shown to efficiently deuterate β-amino C-H bonds in pharmaceutical compounds, achieving up to 99% deuterium incorporation. nih.govacs.org

For a molecule like this compound, which is synthesized via the addition of a labeled cyclopropane, the development of catalysts for the direct and selective C-H deuteration of the parent, non-deuterated molecule would represent a significant advancement. pharmaffiliates.com Chiral iron porphyrin catalysts, for example, have shown extremely high turnover numbers and enantioselectivity in the cyclopropanation of alkenes, a related reaction. nih.govresearchgate.netrsc.org Exploring similar earth-abundant metal catalysts for direct H/D exchange on cyclopropane rings is a promising research avenue.

| Catalytic System | Deuterium Source | Key Advantages | References |

|---|---|---|---|

| Supported Iridium Nanoparticles | C₆D₆ | High chemo- and regioselectivity; mild conditions. | chemrxiv.org |

| Iron Single-Atom Catalyst (Fe-P) | D₂O | Low cost, environmentally friendly, high functional group tolerance. | acs.org |

| Boron Cluster Electrocatalysis | Not specified | Rapid deuteration (<10 min); mild conditions; targets C(sp³)–H bonds. | bohrium.com |

| Lewis Acid/Brønsted Base | Acetone-d₆ | High deuterium incorporation (>93%); targets β-amino C-H bonds. | nih.govacs.org |

| Ruthenium-based (e.g., [RuCl₂(PPh₃)₃]) | D₂O | Additive-dependent chemoselectivity. | researchgate.net |

Expanding Applications in Chemical Biology and Advanced Materials Research

While this compound is currently a reagent, its core structure—the deuterated cyclopropane ring—holds potential for broader applications in chemical biology and materials science. pharmaffiliates.com The unique properties conferred by deuterium substitution, such as altered metabolic stability and distinct spectroscopic signatures, make these motifs valuable for new lines of inquiry. clearsynth.comresolvemass.cascielo.org.mx

In Chemical Biology: Deuterium-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in complex biological systems. thalesnano.com The cyclopropane ring is present in many biologically active compounds. wiley-vch.de Incorporating a deuterated cyclopropane moiety, derived from a reagent like this compound, into a bioactive molecule could:

Elucidate Metabolic Pathways: Help track the absorption, distribution, metabolism, and excretion (ADME) of novel drug candidates containing a cyclopropane group. thalesnano.comontosight.ai The deuterium label serves as a non-invasive probe, distinguishable by mass spectrometry. ontosight.ai

Investigate Enzyme Mechanisms: Probe the kinetic isotope effect (KIE) to understand the rate-limiting steps of enzymatic reactions involving cyclopropane ring opening or modification. nih.gov

In Advanced Materials Research: The replacement of hydrogen with deuterium can significantly alter the physical properties of materials. resolvemass.cascielo.org.mx The C-D bond is stronger than the C-H bond, which can lead to enhanced thermal and photolytic stability. scielo.org.mx This property is being exploited in several areas:

Optoelectronics: In organic light-emitting diodes (OLEDs), deuteration of the active layer materials can increase their operational stability and lifespan. scielo.org.mx

Polymer Science: Deuterated polymers are used extensively in neutron scattering experiments to study the structure and dynamics of polymer chains. resolvemass.cascielo.org.mx this compound could serve as a precursor to create novel deuterated monomers for polymerization, leading to materials with unique scattering properties or enhanced stability. For example, deuterated polystyrene is noted for its high fraction of deuterium and chemical stability, making it a valuable target material. researchgate.net

Future research will focus on synthesizing novel functional molecules and materials that incorporate the deuterated cyclopropane scaffold, moving beyond its role as a simple labeling reagent to become a core component of advanced functional systems. researchgate.netresearchgate.net

Q & A

Q. What are the critical considerations for synthesizing Ethyl Cyclopropylcarboxylate-d4 with high isotopic purity?

Methodological Answer:

- Use deuteration agents (e.g., D2O or deuterated reagents) under inert conditions to minimize proton exchange.

- Monitor reaction progress via <sup>1</sup>H NMR to confirm deuterium incorporation at the cyclopropane ring and ester group. Residual protons should be <1% .

- Purify via fractional distillation or preparative HPLC, validating isotopic purity using mass spectrometry (MS) coupled with isotopic abundance calculations .

Q. Which analytical techniques are most effective for characterizing this compound in complex matrices?

Methodological Answer:

- GC-MS : Ideal for volatile derivatives; use deuterium-specific fragmentation patterns to distinguish from non-deuterated analogs.

- NMR : <sup>2</sup>H NMR quantifies deuterium distribution, while <sup>13</sup>C NMR confirms structural integrity.

- Isotope Ratio MS (IRMS) : Measures δ<sup>2</sup>H values to assess isotopic enrichment .

- Cross-validate results using at least two complementary techniques to minimize systematic errors .

Q. How can researchers design kinetic studies to assess deuterium isotope effects (KIEs) in reactions involving this compound?

Methodological Answer:

- Perform parallel experiments with deuterated and non-deuterated compounds under identical conditions (temperature, solvent, catalyst).

- Use Eyring plots to compare activation parameters (ΔH‡, ΔS‡).

- Calculate KIE = (kH/kD) for bond-breaking steps; values >1 indicate significant isotope effects .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

- Step 1 : Validate computational models (e.g., DFT with exact-exchange functionals like B3LYP) against experimental benchmarks (e.g., bond dissociation energies) .

- Step 2 : Re-examine solvent effects, steric constraints, or transition-state geometries omitted in simulations.

- Step 3 : Use ab initio molecular dynamics (AIMD) to simulate deuteration impacts on reaction pathways .

Q. What strategies optimize the use of this compound as a tracer in metabolic flux analysis?

Methodological Answer:

- Incorporate the compound into cell cultures or in vivo models under isotopically stationary conditions.

- Track deuterium labeling via LC-MS/MS, correcting for natural abundance and isotopic interference.

- Apply metabolic network modeling (e.g., MFA software) to quantify flux distributions, ensuring kinetic parameters account for deuterium-induced rate changes .

Q. How can isotopic scrambling during this compound synthesis be minimized?

Methodological Answer:

- Avoid acidic or basic conditions that promote H/D exchange. Use aprotic solvents (e.g., THF, DMF) and low temperatures.

- Employ kinetic quenching (e.g., rapid cooling) post-synthesis.

- Characterize scrambling via <sup>2</sup>H NMR line-shape analysis and adjust synthetic protocols iteratively .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing variability in deuterium labeling efficiency across batches?

Methodological Answer:

Q. How should researchers handle discrepancies between isotopic purity claims and experimental results?

Methodological Answer:

- Step 1 : Replicate measurements using independent techniques (e.g., NMR vs. IRMS).

- Step 2 : Audit synthesis protocols for contamination sources (e.g., moisture, residual solvents).

- Step 3 : Publish corrections with transparent methodologies to guide peer validation .

Ethical & Reproducibility Considerations

Q. What documentation is essential for ensuring reproducibility in studies using this compound?

Methodological Answer:

Q. How can researchers address ethical concerns related to deuterated compound disposal?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.